3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one
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Overview
Description
3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the pyrimidinone core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-6-(4-chlorophenyl)pyrimidin-4(3H)-one
- 3-(2-bromobenzyl)-6-(4-bromophenyl)pyrimidin-4(3H)-one
- 3-(2-methylbenzyl)-6-(4-methylphenyl)pyrimidin-4(3H)-one
Uniqueness
The presence of fluorine atoms in 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, metabolic stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative notable for its potential biological activities. The incorporation of fluorine atoms in its structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound features a pyrimidinone core with two fluorinated aromatic substituents, which significantly influence its biological interactions. The general structure can be represented as follows:
Synthesis
The synthesis typically involves a multi-step organic reaction, starting from 2-fluorobenzylamine and 4-fluorobenzaldehyde to form an intermediate Schiff base, followed by cyclization to yield the final product. Reaction conditions often include solvents like ethanol and catalysts such as acids or bases to facilitate the cyclization process.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The presence of fluorine enhances the binding affinity to cancer-related targets, leading to increased efficacy .
The mechanism of action is primarily through the inhibition of specific enzymes or receptors involved in cancer cell proliferation. The fluorinated groups may enhance the compound's metabolic stability and selectivity towards these targets, leading to more pronounced biological effects .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating substantial antiproliferative effects. For example, a derivative exhibited an IC50 value comparable to Olaparib, a known cancer therapeutic .
- Target Selectivity : Compounds based on the pyrimidinone scaffold were evaluated for their selectivity towards EGFR and VEGFR2 pathways. Notably, some derivatives showed dual inhibitory effects on these targets, which are critical in tumor growth and angiogenesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the introduction of halogen substituents (like fluorine) at specific positions on the aromatic rings can significantly enhance biological activity. For instance, compounds with para-substituted fluorophenyl groups generally exhibited higher cytotoxicity than their non-fluorinated counterparts .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many pyrimidinones possess biological activities, those with fluorinated substituents tend to show enhanced potency and selectivity. This is attributed to the electronic effects imparted by fluorine, which can stabilize reactive intermediates or enhance binding interactions with biological targets .
Compound Name | Structure | IC50 (µM) | Activity |
---|---|---|---|
This compound | Structure | 0.5 - 24 | Anticancer |
3-(2-chlorobenzyl)-6-(4-chlorophenyl)pyrimidin-4(3H)-one | Structure | 1 - 30 | Anticancer |
3-(2-bromobenzyl)-6-(4-bromophenyl)pyrimidin-4(3H)-one | Structure | 0.8 - 20 | Anticancer |
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-17(22)21(11-20-16)10-13-3-1-2-4-15(13)19/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSPXOBEWAQWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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